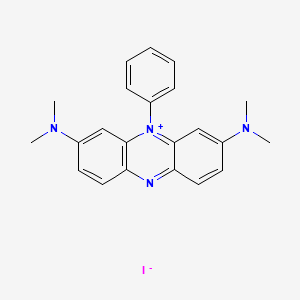
3,7-Bis(dimethylamino)-5-phenylphenazin-5-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Bis(dimethylamino)-5-phenylphenazin-5-ium iodide is a phenothiazine derivative known for its vibrant color and significant applications in various fields. This compound is structurally characterized by the presence of dimethylamino groups at positions 3 and 7, and a phenyl group at position 5 of the phenazin-5-ium core. It is commonly used in scientific research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Bis(dimethylamino)-5-phenylphenazin-5-ium iodide typically involves the following steps:
Starting Material: Phenothiazine is used as the starting material.
Iodination: Phenothiazine is treated with diiodine to form phenothiazine-5-ylium tetraiodide.
Amination: The reaction medium obtained from the iodination step is treated with dimethylamine to introduce the dimethylamino groups at positions 3 and 7
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves:
High Purity Reagents: Using high purity phenothiazine and diiodine.
Controlled Reaction Conditions: Maintaining optimal temperature and pressure conditions to ensure complete conversion and high yield.
Purification: The final product is purified using crystallization or chromatography techniques to achieve high purity
Analyse Des Réactions Chimiques
Types of Reactions: 3,7-Bis(dimethylamino)-5-phenylphenazin-5-ium iodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states.
Reduction: It can be reduced to its leuco form.
Substitution: The dimethylamino groups can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, zinc dust.
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products:
Oxidation Products: Various oxidized forms of the phenothiazine core.
Reduction Products: Leuco forms of the compound.
Substitution Products: Derivatives with different functional groups replacing the dimethylamino groups
Applications De Recherche Scientifique
3,7-Bis(dimethylamino)-5-phenylphenazin-5-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of dyes and pigments for textiles and other materials
Mécanisme D'action
The mechanism of action of 3,7-Bis(dimethylamino)-5-phenylphenazin-5-ium iodide involves its interaction with molecular targets and pathways:
Molecular Targets: It interacts with cellular components such as proteins and nucleic acids.
Pathways: It can modulate oxidative stress pathways and influence cellular redox states
Comparaison Avec Des Composés Similaires
Methylene Blue: A well-known dye with similar structural features but different applications.
3,7-Bis(dimethylamino)phenothiazin-5-ium chloride: Another phenothiazine derivative used in different contexts
Uniqueness: 3,7-Bis(dimethylamino)-5-phenylphenazin-5-ium iodide is unique due to its specific substitution pattern and the presence of a phenyl group at position 5, which imparts distinct chemical and physical properties compared to other phenothiazine derivatives .
Propriétés
Numéro CAS |
126685-01-6 |
|---|---|
Formule moléculaire |
C22H23IN4 |
Poids moléculaire |
470.3 g/mol |
Nom IUPAC |
2-N,2-N,8-N,8-N-tetramethyl-10-phenylphenazin-10-ium-2,8-diamine;iodide |
InChI |
InChI=1S/C22H23N4.HI/c1-24(2)17-10-12-19-21(14-17)26(16-8-6-5-7-9-16)22-15-18(25(3)4)11-13-20(22)23-19;/h5-15H,1-4H3;1H/q+1;/p-1 |
Clé InChI |
ATJFOPLNBXYDLF-UHFFFAOYSA-M |
SMILES canonique |
CN(C)C1=CC2=C(C=C1)N=C3C=CC(=CC3=[N+]2C4=CC=CC=C4)N(C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



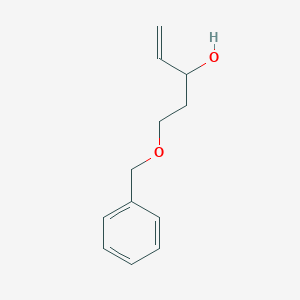
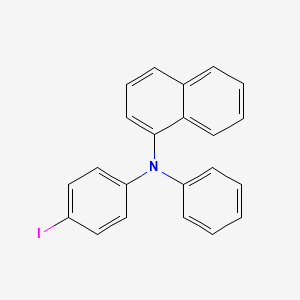
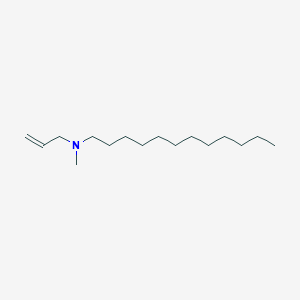
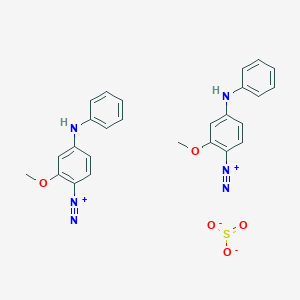
![4-Methoxy-5-[(oct-1-en-3-yl)oxy]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14288153.png)

![7-Bromo-1h-benzo[e]indole-1,2(3h)-dione](/img/structure/B14288179.png)
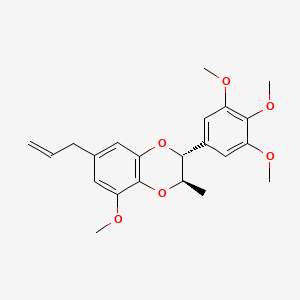
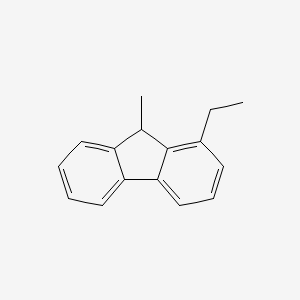
![Diethyl [(4-oxoazetidin-2-yl)methyl]phosphonate](/img/structure/B14288193.png)
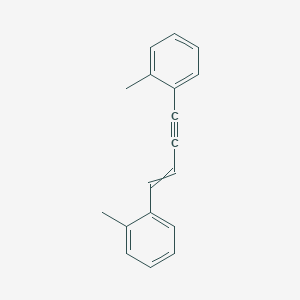
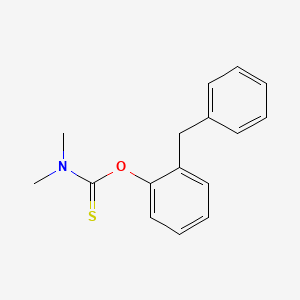
![3-Hydroxy-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]dodecan-1-one](/img/structure/B14288213.png)
